1-[3-(4-hydroxy-1,6,7-trimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)propyl]piperidine-4-carboxamide
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Overview
Description
1-[3-(4-hydroxy-1,6,7-trimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)propyl]piperidine-4-carboxamide is a complex organic compound with a unique structure that includes an imidazo[2,1-f]purin ring system
Preparation Methods
The synthesis of 1-[3-(4-hydroxy-1,6,7-trimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)propyl]piperidine-4-carboxamide involves multiple stepsReaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Scientific Research Applications
1-[3-(4-hydroxy-1,6,7-trimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)propyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[2,1-f]purin ring system can bind to active sites, inhibiting or modulating the activity of the target. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Similar compounds include other imidazo[2,1-f]purin derivatives, such as:
- 1,3,7-trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione
- 4-hydroxy-2,6,6-trimethyl-3-oxocyclohexa-1,4-dienecarbaldehyde
- 6-hydroxy-4,4,7a-trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one . These compounds share structural similarities but differ in their functional groups and specific biological activities, highlighting the uniqueness of 1-[3-(4-hydroxy-1,6,7-trimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)propyl]piperidine-4-carboxamide.
Properties
Molecular Formula |
C19H27N7O3 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
1-[3-(4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)propyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C19H27N7O3/c1-11-12(2)26-14-16(23(3)19(29)22-17(14)28)21-18(26)25(11)8-4-7-24-9-5-13(6-10-24)15(20)27/h13H,4-10H2,1-3H3,(H2,20,27)(H,22,28,29) |
InChI Key |
WGLFLSDWWFGJAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCN4CCC(CC4)C(=O)N)N(C(=O)NC3=O)C)C |
Origin of Product |
United States |
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